molecular formula C11H19N3O B1373170 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane CAS No. 1183883-52-4

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Cat. No. B1373170
M. Wt: 209.29 g/mol
InChI Key: IMGDFWRPFCHFBW-UHFFFAOYSA-N
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Description

“1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane” is a compound that contains an oxazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The oxazole ring is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane” includes an oxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The compound also contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Synthesis and Characterization

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane and its derivatives are involved in the synthesis and characterization of various organic compounds. For instance, the coupling of 1-methylhomopiperazine with diazonium salts leads to a series of triazenes and bis-triazenes, where 1,4-diazepane plays a crucial role (Moser & Vaughan, 2004). Similarly, 1,4-diazepane-based ligands are used in synthesizing nickel(II) complexes, demonstrating interesting coordination geometries and potential applications in catalysis (Morgan, Gainsford, & Curtis, 1983).

Catalysis

1,4-diazepane derivatives have been employed in catalytic applications, particularly in the conversion of atmospheric CO2 into value-added products. Nickel(II) complexes with diazepane-based ligands have shown high efficiency in catalyzing the conversion of CO2 and epoxides into cyclic carbonates (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).

Molecular Structure Analysis

1,4-diazepane compounds are also significant in studying molecular structures and spectral properties. For example, derivatives like 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride have been characterized using various spectroscopic techniques, providing valuable insights into their molecular configurations (Kowalczyk, 2008).

Material Science

In the field of material science, 1,4-diazepane derivatives have been studied for their potential as high energy density materials. For example, 1,4-bis-[1-methyltetrazol-5-yl]-1,4-dimethyl-2-tetrazene, which can be considered a derivative of 1,4-diazepane, has been identified as a stable, high-energy material with potential applications in green chemistry gas generators (Klapötke, Mayer, Schulz, & Weigand, 2004).

Medicinal Chemistry

In medicinal chemistry, 1,4-diazepane derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, compounds like 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones have shown significant effectiveness against certain microbial strains and cancer cell lines (Verma et al., 2015).

Future Directions

The future directions for research on “1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by oxazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-10(2)15-11(13-9)8-14-6-3-4-12-5-7-14/h12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDFWRPFCHFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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